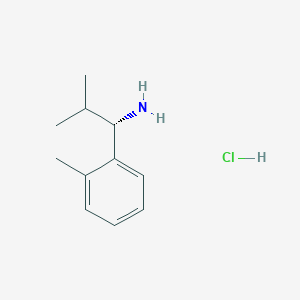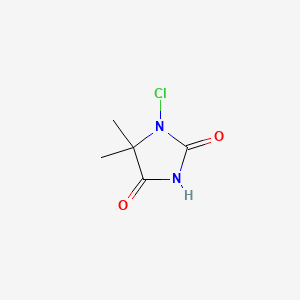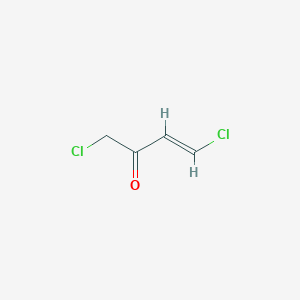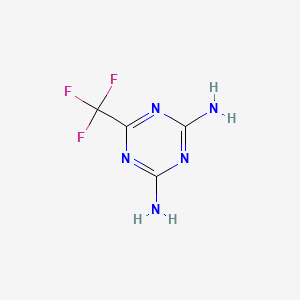
2-Furancarboxaldehyde, 5-hexyl-
Descripción general
Descripción
2-Furancarboxaldehyde, 5-hexyl- is an organic compound with the molecular formula C11H16O2 and a molar mass of 180.24 g/mol It is a derivative of furfural, featuring a furan ring substituted with a hexyl group at the 5-position and an aldehyde group at the 2-position
Métodos De Preparación
The synthesis of 2-Furancarboxaldehyde, 5-hexyl- can be achieved through several routes. One common method involves the reaction of furfural with hexylmagnesium bromide, followed by oxidation to introduce the aldehyde group at the 2-position. The reaction conditions typically include the use of an inert atmosphere, such as nitrogen or argon, and anhydrous solvents to prevent moisture from interfering with the Grignard reagent.
Industrial production methods for this compound may involve the catalytic hydrogenation of furfural derivatives, followed by selective oxidation. These processes are designed to be efficient and scalable, allowing for the production of large quantities of the compound for various applications.
Análisis De Reacciones Químicas
2-Furancarboxaldehyde, 5-hexyl- undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where the hexyl group can be replaced with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-Furancarboxaldehyde, 5-hexyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving aldehyde dehydrogenases.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of polymers and resins, where its furan ring structure contributes to the material’s thermal stability and mechanical properties.
Mecanismo De Acción
The mechanism by which 2-Furancarboxaldehyde, 5-hexyl- exerts its effects involves interactions with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, depending on the specific targets involved.
In biological systems, the compound may undergo metabolic transformations, leading to the formation of reactive intermediates that can further interact with cellular components. These interactions can influence cellular processes such as signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
2-Furancarboxaldehyde, 5-hexyl- can be compared with other similar compounds, such as:
Furfural (Furan-2-carbaldehyde): A simpler aldehyde with a furan ring and an aldehyde group at the 2-position. It is widely used in the production of resins and as a solvent.
5-Hydroxymethylfurfural: A derivative of furfural with a hydroxymethyl group at the 5-position. It is a key intermediate in the production of bio-based chemicals and materials.
2,5-Furandicarboxaldehyde: A compound with two aldehyde groups at the 2 and 5 positions of the furan ring.
The uniqueness of 2-Furancarboxaldehyde, 5-hexyl- lies in its hexyl substitution, which imparts distinct chemical and physical properties compared to its simpler counterparts
Propiedades
IUPAC Name |
5-hexylfuran-2-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-2-3-4-5-6-10-7-8-11(9-12)13-10/h7-9H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYBXXHLEUXECOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(O1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















